Introduction: Unveiling the Potential of a Dihalogenated Amide
Introduction: Unveiling the Potential of a Dihalogenated Amide
An In-depth Technical Guide to the Core Chemical Properties and Structure of Dibromomalonamide
Dibromomalonamide (2,2-dibromopropanediamide) is a multifaceted organic compound that holds considerable interest for researchers at the intersection of organic synthesis, medicinal chemistry, and materials science. As a geminal dihalide, its structure is characterized by two bromine atoms attached to a central carbon, which is flanked by two amide functional groups. This unique arrangement imparts a distinct reactivity profile, rendering it a valuable precursor and building block for more complex molecular architectures. This guide provides an in-depth exploration of its core chemical properties, structure, synthesis, and reactivity, offering field-proven insights for its practical application in research and development.
Core Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of its effective application. Dibromomalonamide is systematically identified by the following descriptors:
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IUPAC Name : 2,2-dibromopropanediamide[1]
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Synonyms : 2,2-Dibromomalonamide, Dibromomalonic acid diamide, Propanediamide, 2,2-dibromo-[2][3]
The molecular structure features a central sp³-hybridized carbon atom covalently bonded to two bromine atoms and two carboxamide groups (-C(O)NH₂). The presence of amide functionalities allows the molecule to act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the oxygen and nitrogen lone pairs), a characteristic that significantly influences its physical properties and intermolecular interactions.[1][2]
Caption: 2D Structure of 2,2-Dibromopropanediamide.
Physicochemical and Spectroscopic Profile
The utility of a chemical reagent is intrinsically linked to its physical properties and spectral footprint. These data are not merely identifiers but are critical for designing experiments, predicting behavior in different media, and confirming reaction outcomes.
Key Physicochemical Properties
The macroscopic properties of dibromomalonamide are summarized below. Its solid nature and solubility are direct consequences of its molecular structure, particularly the potential for strong intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| Molecular Weight | 259.88 g/mol | [1][3] |
| Appearance | White to off-white powder or crystals | [2][4] |
| Melting Point | 202-203 °C | [3][5] |
| Solubility | Soluble in water and polar solvents | [2][3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Sensitivity | Moisture & Light Sensitive | [3][5] |
Spectroscopic Signature: A Self-Validating System
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a compound like dibromomalonamide, each technique offers a unique piece of the structural puzzle, creating a self-validating dataset.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the amide groups. Expect to observe strong N-H stretching bands in the region of 3200-3400 cm⁻¹, a very strong C=O (Amide I) stretching band around 1650-1700 cm⁻¹, and N-H bending (Amide II) vibrations near 1600 cm⁻¹. The C-Br stretches will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to be simple. Due to the absence of protons on the central carbon, the primary signal will be a broad singlet corresponding to the four protons of the two -NH₂ groups. The chemical shift of this peak is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.
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¹³C NMR : The carbon NMR spectrum should display two key signals: one for the two equivalent carbonyl carbons (C=O) in the range of 160-170 ppm, and a distinct signal for the central, bromine-substituted carbon (CBr₂), which would appear at a much lower chemical shift.
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Mass Spectrometry (MS) : Mass spectrometry provides definitive evidence of the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺ (containing two ⁷⁹Br), (M+2)⁺ (containing one ⁷⁹Br and one ⁸¹Br), and (M+4)⁺ (containing two ⁸¹Br) in an approximate intensity ratio of 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.
Synthesis and Reactivity
Synthesis Protocol: Bromination of Malononitrile
Dibromomalonamide can be synthesized through the bromination of a suitable precursor. One documented approach involves the bromination of malononitrile, followed by hydrolysis, although direct bromination of malonamide is also a viable route. A representative method adapted from patent literature involves the controlled reaction of malononitrile with liquid bromine and an oxidizing agent like hydrogen peroxide.
Causality Behind Experimental Choices:
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Solvent : Water is often used as a solvent due to the solubility of the starting materials and its ability to absorb heat from the exothermic bromination reaction.[6]
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Temperature Control : Maintaining a low to moderate reaction temperature (e.g., 15-45 °C) is critical.[6] It prevents runaway reactions and minimizes the formation of byproducts by controlling the rate of this highly exothermic process.
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Oxidizing Agent : The addition of hydrogen peroxide can improve the efficiency of the reaction and overall yield by regenerating bromine from the hydrogen bromide (HBr) byproduct formed during the reaction.[6]
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Staged Addition : Bromine is added dropwise, and the co-reagent (hydrogen peroxide) is often introduced after a portion of the bromine has already been added. This ensures a controlled reaction rate and maintains stability.[6]
Step-by-Step Methodology:
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Setup : Charge a four-neck reaction flask equipped with a mechanical stirrer, thermometer, and two dropping funnels with malononitrile and water.
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Cooling : Immerse the flask in a cooling bath to maintain the reaction temperature between 15-30 °C.
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Bromine Addition : Begin the dropwise addition of liquid bromine from one dropping funnel while stirring vigorously. Monitor the temperature closely.
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Co-reagent Addition : When approximately one-third to two-thirds of the total bromine has been added, begin the simultaneous dropwise addition of 30% hydrogen peroxide from the second dropping funnel.[6]
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Reaction Completion : After the additions are complete, allow the reaction to continue stirring at the set temperature for 1-6 hours to ensure full conversion.[6]
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Isolation : Cool the reaction mixture and collect the precipitated solid product by filtration.
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Purification : Wash the filter cake with cold water to remove any unreacted starting materials or water-soluble byproducts. The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the synthesis of Dibromomalonamide.
Reactivity Profile
The reactivity of dibromomalonamide is governed by the electrophilic nature of the central carbon atom. The two electron-withdrawing bromine atoms make this carbon susceptible to nucleophilic attack. This allows dibromomalonamide to serve as a versatile intermediate in organic synthesis.[7] The bromine atoms can act as leaving groups in substitution reactions, enabling the introduction of new functional groups at the alpha position. This reactivity is central to its use as a building block for more complex molecules and heterocyclic systems.
Applications in Scientific Research and Drug Development
Dibromomalonamide is not just a laboratory curiosity; it is a functional chemical with documented and potential applications.
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Antimicrobial Agent : It has been identified as an effective antimicrobial agent, particularly for use in industrial settings such as sugar mills to control microbial growth.[3][8] Its mechanism likely involves the reaction of its electrophilic center with critical nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, leading to inactivation.
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Synthetic Intermediate : The compound is used in the synthesis of other specialty chemicals. For instance, it is a precursor for producing 5-thioxo-[1][9]dithiolo[4,5-d][1][9]dithiole-2,2-dicarboxylic acid diamide.[3] This highlights its role as a key component in constructing complex heterocyclic frameworks.
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Potential in Medicinal Chemistry : While not a drug itself, the introduction of bromine into a molecule is a recognized strategy in drug design.[10] Bromine can increase potency, modulate metabolism, and improve binding affinity through halogen bonding.[10] Therefore, dibromomalonamide serves as a potential scaffold or starting material for synthesizing novel therapeutic candidates where the gem-dibromo motif can be either retained or further functionalized.
Safety, Handling, and Storage
Trustworthiness through Safety: The responsible use of any chemical reagent necessitates a thorough understanding of its hazards. Dibromomalonamide is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements: [1]
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H302 : Harmful if swallowed.
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H317 : May cause an allergic skin reaction.
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H318 : Causes serious eye damage.
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H330 : Fatal if inhaled.
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H411 : Toxic to aquatic life with long lasting effects.
Recommended Handling Protocols:
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12][13]
-
Personal Protective Equipment (PPE) :
-
Handling Hygiene : Wash hands and any exposed skin thoroughly after handling.[11][13] Do not eat, drink, or smoke in the work area.[14]
Storage:
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Store in a tightly closed container in a cool, dry place.[12]
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The compound is sensitive to moisture and light, so protection from these elements is necessary to maintain its integrity.[3][5]
Conclusion
Dibromomalonamide is a structurally distinct and chemically reactive compound with established utility as an antimicrobial agent and a synthetic intermediate. Its well-defined physicochemical properties and spectroscopic signatures allow for reliable identification and application in complex synthetic workflows. For researchers in drug discovery and materials science, its potential as a building block for introducing the gem-dibromo functionality or as a precursor to other novel structures makes it a valuable tool. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly and effectively in the laboratory.
References
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Title: Dibromomalonamide | C3H4Br2N2O2 | CID 175375 Source: PubChem URL: [Link]
- Title: CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile Source: Google Patents URL
-
Title: A mild synthesis of dibromomaleimides Source: ResearchGate URL: [Link]
-
Title: A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones Source: National Institutes of Health (NIH) URL: [Link]
- Title: CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide Source: Google Patents URL
-
Title: Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates Source: ResearchGate URL: [Link]
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Title: Safety Data Sheet - XF-993D (DBNPA 20%) Source: Uniphos Chemicals URL: [Link]
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Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Pharmaceutical Analysis URL: [Link]
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